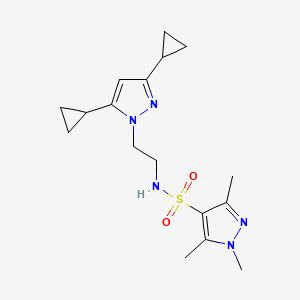
8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-Dimethylpyrazolyl)-7-butyl-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione, commonly known as DBM, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. DBM belongs to the family of purinergic receptor antagonists and has been shown to have a wide range of biochemical and physiological effects.
作用機序
DBM exerts its effects through the inhibition of purinergic receptors, specifically the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed on a number of different cell types, including immune cells and cancer cells. Inhibition of the P2X7 receptor has been shown to have a number of different effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation.
Biochemical and Physiological Effects
DBM has a number of different biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammation. DBM has also been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.
実験室実験の利点と制限
DBM has a number of advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its neuroprotective properties, and its vasodilatory properties. However, there are also some limitations to the use of DBM in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are a number of different future directions for research on DBM, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent in a number of different fields, and the investigation of its potential as a diagnostic tool. Additionally, further research is needed to fully understand the mechanism of action of DBM and its potential side effects.
合成法
DBM can be synthesized through a number of different methods, including the reaction of 3,5-dimethylpyrazole with butyl acetoacetate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine. Other methods include the reaction of 3,5-dimethylpyrazole with butyl malonate, followed by the addition of methylamine and then the reaction of the resulting compound with 2,6-dioxo-1,3,7-trimethylpurine.
科学的研究の応用
DBM has been extensively studied for its potential therapeutic applications in a number of different fields, including cancer research, neurology, and cardiovascular disease. DBM has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neurology, DBM has been shown to have neuroprotective properties, with studies demonstrating its ability to protect neurons from oxidative stress and inflammation. In cardiovascular disease, DBM has been shown to have vasodilatory properties, with studies demonstrating its ability to reduce blood pressure and improve blood flow.
特性
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(19(4)16(24)20(5)14(12)23)17-15(21)22-11(3)9-10(2)18-22/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJMCDDYSNWUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2636695.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)
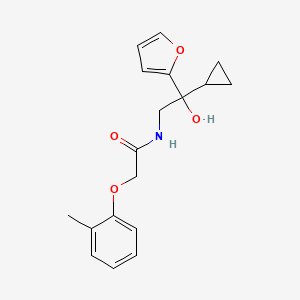
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)

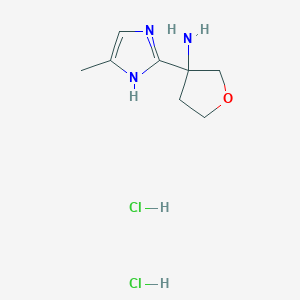
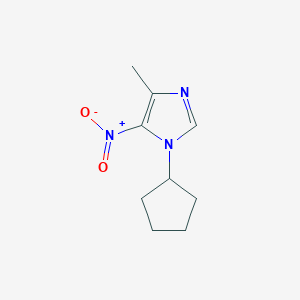
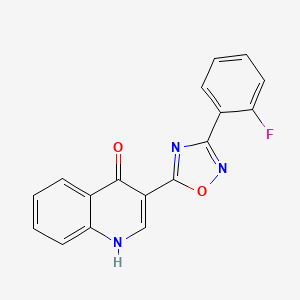
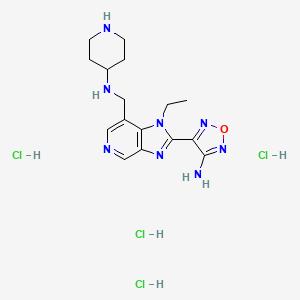

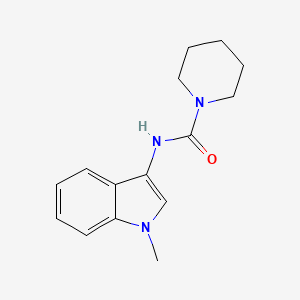
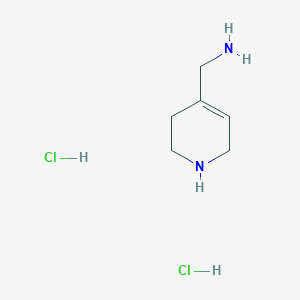
![2-(2-chloro-6-fluorophenyl)-N-[5-hydroxy-3-(thiophen-2-yl)pentyl]acetamide](/img/structure/B2636715.png)
